molecular formula C18H13N5O3S B4633457 2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE

2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B4633457
M. Wt: 379.4 g/mol
InChI Key: CZVXWCDURHACFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a dihydrophthalazinone structure

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its use in pharmaceuticals, materials science, or other areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, triazole precursors, and phthalazinone intermediates. Common synthetic routes may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring: This step often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate alkylating agents.

    Coupling Reactions: The benzodioxole and triazole intermediates are then coupled under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

    Formation of the Dihydrophthalazinone Core: This involves the cyclization of phthalic anhydride derivatives with hydrazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole and triazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzodioxole or triazole derivatives.

Scientific Research Applications

2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a benzodioxole moiety, a triazole ring, and a dihydrophthalazinone structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[[4-(1,3-benzodioxol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c24-17-13-4-2-1-3-11(13)8-19-22(17)9-16-20-21-18(27)23(16)12-5-6-14-15(7-12)26-10-25-14/h1-8H,9-10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVXWCDURHACFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)CN4C(=O)C5=CC=CC=C5C=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 4
2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 5
2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 6
2-{[4-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.